molecular formula C23H23ClN4O3S B2746196 2-(4-chlorophenoxy)-N-(2-(2-oxo-2-(phenethylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide CAS No. 1105219-85-9

2-(4-chlorophenoxy)-N-(2-(2-oxo-2-(phenethylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide

Cat. No. B2746196
CAS RN: 1105219-85-9
M. Wt: 470.97
InChI Key: XIXAMIDRFPOAMG-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-N-(2-(2-oxo-2-(phenethylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide is a useful research compound. Its molecular formula is C23H23ClN4O3S and its molecular weight is 470.97. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

Compounds with complex structures, including pyrazole-acetamide derivatives, are synthesized and characterized using various techniques such as infrared spectrophotometry (IR), nuclear magnetic resonance spectroscopy (NMR), and electrospray ionization-mass spectrometry (ESI-MS). These compounds are further investigated through the synthesis of coordination complexes, which are characterized by elemental analysis and spectroscopic studies. The solid-state structures of these complexes are determined using single crystal X-ray crystallography, revealing their supramolecular architectures through hydrogen bonding interactions (Chkirate et al., 2019).

Antioxidant Activity

The antioxidant activity of synthesized compounds is a significant area of research. For example, novel compounds synthesized from pyrazole-acetamide derivatives have been evaluated for their antioxidant activities using assays such as DPPH, ABTS, and FRAP. These studies show that both the ligands and their coordination complexes present significant antioxidant activity, highlighting the potential of these compounds in scientific research aimed at combating oxidative stress-related diseases (Chkirate et al., 2019).

Antimicrobial and Antitumor Activities

Research on similar compounds often includes evaluation of their biological activities, such as antimicrobial and antitumor properties. Compounds derived from similar structural frameworks are synthesized and tested against various bacterial and cancer cell lines to identify potential therapeutic agents. The structure-activity relationships (SAR) of these compounds are investigated to optimize their biological effectiveness, with some compounds demonstrating promising activities in preclinical models (Gouda et al., 2010).

properties

IUPAC Name

2-[3-[[2-(4-chlorophenoxy)acetyl]amino]-4,6-dihydrothieno[3,4-c]pyrazol-2-yl]-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23ClN4O3S/c24-17-6-8-18(9-7-17)31-13-22(30)26-23-19-14-32-15-20(19)27-28(23)12-21(29)25-11-10-16-4-2-1-3-5-16/h1-9H,10-15H2,(H,25,29)(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIXAMIDRFPOAMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(N(N=C2CS1)CC(=O)NCCC3=CC=CC=C3)NC(=O)COC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-chlorophenoxy)-N-(2-(2-oxo-2-(phenethylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide

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